BM635 is classified as an anti-mycobacterial agent, specifically targeting the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the bacterium's cell wall synthesis. The compound belongs to a broader class of pyrrole derivatives that have shown promise in medicinal chemistry for treating infectious diseases .
The synthesis of BM635 (hydrochloride) involves several steps, typically starting from commercially available precursors. A notable method includes a one-pot reaction that utilizes various catalysts and conditions to facilitate the formation of the pyrrole core structure. For instance, hydrogenation reactions are conducted under controlled pressure and temperature conditions within an autoclave setup, allowing for efficient product formation .
The synthesis can be summarized as follows:
These methods ensure high yields and purity of BM635, suitable for further biological evaluation .
BM635 has a complex molecular structure characterized by a pyrrole ring system substituted with various functional groups that enhance its biological activity. The chemical formula for BM635 hydrochloride is , with a molecular weight of approximately 428.97 g/mol .
The structural representation can be described as follows:
The presence of a hydrochloride salt form improves its solubility compared to its free base form, facilitating better absorption in biological systems .
BM635 undergoes various chemical reactions typical of small organic molecules. Notably, it can participate in:
Specific reaction pathways include the reduction of nitro groups to amines during synthesis, which is facilitated by catalytic hydrogenation under controlled conditions .
BM635 exerts its anti-mycobacterial effects primarily through inhibition of the MmpL3 protein, which is essential for mycolic acid transport in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall integrity, leading to cell death. The mechanism can be summarized as follows:
Physicochemical studies indicate that BM635 displays favorable characteristics for drug development, including acceptable pKa values that suggest good ionization at physiological pH levels .
BM635 has significant potential applications in scientific research, particularly in the field of infectious disease treatment. Its primary applications include:
Research continues into optimizing BM635 analogs to enhance efficacy and reduce side effects while improving bioavailability .
The strategic design of BM635 originated from structural optimization of pyrrole-based scaffolds known for their potent antimycobacterial activity. Early analogues like BM212 demonstrated that N-alkyl substitution and aryl positioning on the pyrrole ring significantly enhanced activity against Mycobacterium tuberculosis (Mtb) by inhibiting the transmembrane transporter MmpL3, essential for mycolic acid biosynthesis [1] [3]. BM635 (chemical name: 4-((5-(4-fluorophenyl)-1-isopropyl-2-methyl-1H-pyrrol-3-yl)methyl)morpholine) refined this template through:
This rational approach yielded BM635 with a minimum inhibitory concentration (MIC) of 0.12 µM against Mtb H37Rv and a selectivity index (SI) >100, indicating high target specificity [1] [6].
The hit-to-lead (H2L) campaign for BM635 focused on enhancing in vitro potency and drug-like properties through systematic structural modifications:
Table 1: Key Analogues from BM635 Hit-to-Lead Optimization
Compound | Structural Modification | MIC vs. Mtb (µM) | Aqueous Solubility (µg/mL) | Ligand Efficiency (LE) |
---|---|---|---|---|
BM635 (Hit) | Base structure | 0.12 | 3.2 | 0.32 |
Analogue 12 | C3-methyl → ethyl | 0.28 | 5.1 | 0.29 |
Analogue 15 | Fluorophenyl → pyridyl | 0.40 | 12.8 | 0.27 |
Analogue 17 | Morpholine → N-acetylpiperazine | 0.15 | 24.5 | 0.35 |
Critical optimization strategies included:
Phenotypic screening played a dual role in BM635 development: initial hit identification and mechanistic deconvolution. The PHDs-seq (Probe Hybridization-based Drug Screening by sequencing) platform enabled high-throughput transcriptional profiling of >100 biomarker genes using nanoliter-scale reactions in 96/384-well plates [2] [7]. Key features:
Quantitative high-throughput screening (qHTS) further generated concentration-response curves for 128 kinase inhibitors, identifying VEGFR/PDGFR inhibition as a synergistic mechanism for adjunctive anti-TB therapy [7].
BM635’s poor biopharmaceutical properties (intrinsic solubility = 3.2 µg/mL, bioavailability = 46%) necessitated salt formation to enhance dissolution and absorption. The pKa of its morpholine nitrogen (8.9) made it amenable to protonation with pharmaceutically acceptable acids [5] [6].
Table 2: Impact of Salt Forms on BM635 Solubility and Pharmacokinetics
Salt Form | Counterion Properties | Solubility (µg/mL) | Cₘₐₓ (µM) | Bioavailability (%) |
---|---|---|---|---|
Free base (BM635) | - | 3.2 | 1.62 | 46 |
HCl | Strong acid, monovalent | 18.0 | 3.05 | 65 |
Mesylate | Moderate acid, mesylate | 14.2 | 2.78 | 59 |
Citrate | Weak acid, trivalent | 9.8 | 2.10 | 52 |
Mechanistic insights:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7